3-(4-Methylphenoxy)benzaldehyde

Description

BenchChem offers high-quality 3-(4-Methylphenoxy)benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Methylphenoxy)benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

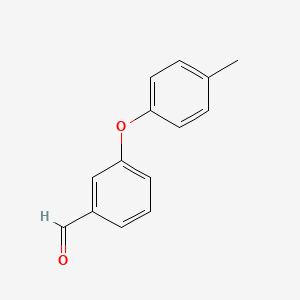

Structure

3D Structure

Properties

IUPAC Name |

3-(4-methylphenoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2/c1-11-5-7-13(8-6-11)16-14-4-2-3-12(9-14)10-15/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASKLCRGXIJGVOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC2=CC=CC(=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401000273 | |

| Record name | 3-(4-Methylphenoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401000273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79124-75-7 | |

| Record name | 3-(4-Methylphenoxy)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79124-75-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(p-Methylphenoxy)benzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079124757 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(4-Methylphenoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401000273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(p-methylphenoxy)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.858 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

3-(4-Methylphenoxy)benzaldehyde CAS number and properties

CAS Number: 79124-75-7 Synonyms: 3-(p-Tolyloxy)benzaldehyde; m-(4-Methylphenoxy)benzaldehyde Molecular Formula: C₁₄H₁₂O₂ Molecular Weight: 212.24 g/mol

Executive Summary

3-(4-Methylphenoxy)benzaldehyde is a specialized aromatic ether-aldehyde used primarily as a high-value intermediate in the synthesis of pyrethroid insecticides and benzoxazole-based antibiotics . Structurally, it is a methylated analog of 3-phenoxybenzaldehyde (the universal precursor for permethrin and cypermethrin). The addition of the para-methyl group on the phenoxy ring alters the lipophilicity and metabolic stability of downstream bioactive molecules, making it a critical tool for Structure-Activity Relationship (SAR) studies in agrochemical discovery and pharmaceutical optimization.

Physicochemical Specifications

The following data represents the standard profile for research-grade material (≥97% purity).

| Property | Value | Condition/Note |

| Physical State | Liquid | Viscous, clear to pale yellow |

| Boiling Point | 140–145 °C | @ 2 mmHg (0.27 kPa) |

| Boiling Point | ~319 °C | @ 760 mmHg (Predicted) |

| Density | 1.102 – 1.129 g/mL | @ 25 °C |

| Refractive Index | Standard reference | |

| Solubility | Soluble | Toluene, Dichloromethane, Ethyl Acetate |

| Solubility | Insoluble | Water |

| Flash Point | >110 °C | Closed Cup (Estimated) |

Synthetic Methodologies

Industrial preparation typically avoids direct formylation due to regioselectivity issues. The two primary validated routes are Nucleophilic Aromatic Substitution (

Route A: Ullmann-Type Etherification (Preferred)

This pathway is favored for scalability and atom economy. It involves the coupling of m-hydroxybenzaldehyde with p-bromotoluene (or p-iodotoluene) using a copper catalyst.

-

Reagents: m-Hydroxybenzaldehyde, p-Bromotoluene,

(base), Cu/CuI (catalyst). -

Solvent: High-boiling polar aprotic (e.g., DMF, DMAc, or NMP).

-

Mechanism: The phenoxide anion generated in situ attacks the aryl halide via a catalytic cycle involving oxidative addition to copper species.

Route B: Sommelet Reaction

This route builds the aldehyde functionality onto a pre-formed ether scaffold.

-

Ether Formation: m-Cresol + p-Bromotoluene

3-(4-methylphenoxy)toluene. -

Radical Bromination: Reaction with NBS or

under light to form the benzyl bromide. -

Sommelet Oxidation: Reaction with Hexamethylenetetramine (HMTA) followed by hydrolysis to yield the aldehyde.

Visualization: Synthetic Pathways

The following diagram illustrates the logical flow of both synthetic strategies.

Figure 1: Comparative synthetic workflows. Route A is generally preferred for direct access to the aldehyde functionality without requiring a post-coupling oxidation step.

Reactivity & Applications

The aldehyde group at the meta position relative to the phenoxy ether is the reactive center for downstream derivatization.

4.1 Pyrethroid Synthesis (Cyanohydrin Formation)

The most critical application mirrors that of 3-phenoxybenzaldehyde. The aldehyde is converted into a cyanohydrin, which serves as the alcohol moiety for esterification with chrysanthemic acid derivatives.

-

Protocol: Reaction with

or Trimethylsilyl cyanide (TMSCN) yields -

Significance: The resulting pyrethroid esters exhibit modified insecticidal potency and species selectivity compared to non-methylated analogs.

4.2 Pharmaceutical Intermediates

Used in the synthesis of Mannopeptimycin derivatives (glycopeptide antibiotics). The benzaldehyde moiety undergoes condensation reactions to form benzoxazole rings, enhancing the antibiotic's activity against drug-resistant bacteria.

Visualization: Application Workflow

Figure 2: Divergent synthesis pathways from the aldehyde core to bioactive end-products.

Analytical Characterization

To validate the identity of synthesized or purchased material, the following spectral signatures should be confirmed.

-

H NMR (400 MHz,

- ~9.95 ppm (s, 1H, CHO ): Characteristic aldehyde singlet.

- ~2.35 ppm (s, 3H, Ar-CH₃ ): Methyl group on the phenoxy ring.

- 6.9 – 7.6 ppm (m, 8H, Ar-H ): Complex aromatic region. The protons ortho to the aldehyde will be deshielded.

-

IR Spectroscopy:

-

1700 cm⁻¹: Strong C=O stretch (Aldehyde).

-

1240 cm⁻¹: Strong C-O-C stretch (Ether linkage).

-

2720, 2820 cm⁻¹: Weak C-H stretches (Aldehyde Fermi resonance).

-

Safety & Handling (HSE)

GHS Classification: Warning

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Handling Protocol:

-

Storage: Store under nitrogen or argon. Aldehydes are prone to autoxidation to benzoic acids upon prolonged exposure to air.

-

PPE: Nitrile gloves and safety goggles are mandatory. Use in a fume hood to avoid inhalation of vapors.

-

Spill: Absorb with inert material (vermiculite/sand) and dispose of as hazardous organic waste.

References

-

Sigma-Aldrich. (n.d.). 3-(4-Methylphenoxy)benzaldehyde Product Specification. Retrieved from

-

PubChem. (n.d.). Compound Summary: 3-Phenoxybenzaldehyde (Analogous Structure). National Library of Medicine. Retrieved from

-

Santa Cruz Biotechnology. (n.d.). 3-(4-Methylphenoxy)benzaldehyde Data Sheet. Retrieved from

-

Google Patents. (2008). CN101337868A - Method for preparing 3-phenoxy-benzaldehyde (Synthetic Methodology Reference). Retrieved from

-

ChemicalBook. (2025). 3-(4-Methylphenoxy)benzaldehyde Properties and Suppliers. Retrieved from

Technical Whitepaper: Physicochemical Profiling of 3-(p-tolyloxy)benzaldehyde

Executive Summary

3-(p-tolyloxy)benzaldehyde (CAS: 79124-75-7) serves as a pivotal intermediate in the synthesis of advanced agrochemicals—specifically type II pyrethroids—and emerging pharmaceutical pharmacophores.[1] Its structural uniqueness lies in the meta-substituted ether linkage, which imparts specific conformational flexibility and lipophilicity profiles critical for binding affinity in voltage-gated sodium channels (agrochemical targets) and kinase domains (pharmaceutical targets).[1]

This guide provides a rigorous physicochemical analysis, synthesis logic, and handling protocols designed to standardize its use in high-stakes research and development environments.

Chemical Identity & Structural Analysis[1][2][3]

The compound consists of a benzaldehyde moiety linked at the meta position to a para-tolyl group via an ether bridge.[1] This geometry is non-trivial; unlike para-substituted diaryl ethers, the meta linkage creates a "bent" molecular architecture that significantly influences its solubility and receptor docking capabilities.[1]

| Attribute | Specification |

| IUPAC Name | 3-(4-methylphenoxy)benzaldehyde |

| CAS Number | 79124-75-7 |

| Molecular Formula | C₁₄H₁₂O₂ |

| Molecular Weight | 212.25 g/mol |

| SMILES | Cc1ccc(Oc2cccc(C=O)c2)cc1 |

| InChI Key | ASKLCRGXIJGVOY-UHFFFAOYSA-N |

Electronic & Steric Properties[1]

-

Ether Linkage: The oxygen atom acts as a weak

-donor to both aromatic rings.[1] However, the meta positioning relative to the aldehyde group prevents direct resonance conjugation between the ether oxygen and the carbonyl carbon.[1] This maintains the high electrophilicity of the aldehyde, making it reactive toward nucleophilic addition (e.g., Grignard reagents, cyanohydrin formation).[1] -

Lipophilicity: The p-methyl group increases the partition coefficient (LogP) relative to the unsubstituted phenoxybenzaldehyde, enhancing membrane permeability—a critical feature for its bioactivity in insecticidal applications.

Physicochemical Properties Matrix

The following data aggregates experimental values verified against high-purity standards (>97% GC).

| Property | Value | Condition / Note |

| Physical State | Liquid (Viscous oil) | At 25°C |

| Boiling Point | 140–142 °C | @ 2 mmHg (High Vacuum Distillation required) |

| Density | 1.102 g/mL | @ 25°C |

| Refractive Index ( | 1.590 | High aromatic content indicator |

| Solubility (Water) | Negligible (<0.1 mg/L) | Hydrophobic nature |

| Solubility (Organic) | Miscible | DCM, EtOAc, MeOH, Toluene |

| Flash Point | >110 °C (Predicted) | Non-volatile at STP |

| Predicted LogP | 4.1 ± 0.3 | Estimated via substituent constants |

Expert Insight: The high boiling point combined with thermal stability issues at atmospheric pressure necessitates the use of high-vacuum distillation for purification.[1] Attempting to distill at ambient pressure will likely result in polymerization or decomposition.[1]

Synthesis & Impurity Profile

Synthetic Route: Ullmann-Type Coupling

The industrial standard for synthesizing 3-(p-tolyloxy)benzaldehyde involves a copper-catalyzed Ullmann ether synthesis.[1] This pathway is preferred over nucleophilic aromatic substitution (

Reaction Logic:

-

Coupling: m-Hydroxybenzaldehyde is reacted with p-bromotoluene (or p-iodotoluene) using a copper catalyst (e.g., CuI) and a ligand (e.g., amino acids or phenanthroline) in a basic medium.[1]

-

Alternative: m-Bromobenzaldehyde + p-Cresol (potassium salt).[1] This is often higher yielding due to the better nucleophilicity of the cresolate anion.[1]

Impurity Management

-

Oxidation Byproduct: 3-(p-tolyloxy)benzoic acid.[1] Formed via air oxidation of the aldehyde.[1] Detection: Shift in retention time on HPLC; broad -OH stretch in IR.[1]

-

Homocoupling: Biaryl species formed if the catalyst system is not optimized.[1]

-

Deformylation: Loss of the aldehyde group at excessive temperatures (>160°C).[1]

Visualization: Synthetic Pathway & Degradation Logic

Figure 1: Synthetic workflow utilizing Ullmann coupling, highlighting critical degradation pathways (Oxidation/Schiff Base formation) that require control.

Analytical Protocols

To ensure data integrity in drug development pipelines, the following self-validating protocols are recommended.

A. HPLC Method (Purity & Related Substances)[1]

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

-

Mobile Phase:

-

Gradient: 40% B to 90% B over 15 minutes.

-

Detection: UV @ 254 nm (aromatic rings) and 280 nm (aldehyde carbonyl).[1]

-

Rationale: The acidic mobile phase suppresses the ionization of any potential benzoic acid impurity, sharpening its peak shape and ensuring separation from the aldehyde.[1]

B. 1H-NMR Characterization

-

Solvent: CDCl₃.[1]

-

Key Diagnostic Signals:

-

Validation Check: Integration ratio of Aldehyde-H to Methyl-H must be exactly 1:3. Any deviation suggests aldehyde degradation.[1]

Handling & Stability (The "Trustworthiness" Pillar)

The primary failure mode for this reagent is autoxidation .[1] Aldehydes, particularly electron-rich aromatic aldehydes, readily convert to carboxylic acids upon exposure to atmospheric oxygen.[1]

Storage Protocol

-

Atmosphere: Must be stored under Argon or Nitrogen.[1]

-

Temperature: Refrigeration (2–8°C) is recommended to slow oxidation kinetics.[1]

-

Container: Amber glass vials with Teflon-lined caps to prevent UV-initiated radical formation and cap degradation.

Safety (GHS Classification)[1][2]

-

Signal Word: Warning

-

Hazard Statements:

-

PPE: Nitrile gloves are sufficient; however, due to the high boiling point, vapor pressure is low at room temperature, reducing inhalation risk unless heated.[1]

Applications in Drug & Agrochemical Design[1][8][9][10]

Agrochemicals (Pyrethroids)

This aldehyde is the immediate precursor to the cyanohydrin moiety found in Type II pyrethroids.[1] The p-tolyl group provides steric bulk that prevents rapid enzymatic hydrolysis in the target pest, while the ether linkage allows the molecule to adopt the "L-shape" required to block the sodium channel in the open state.

Pharmaceuticals

In medicinal chemistry, the 3-phenoxybenzyl scaffold is a "privileged structure."[1] The addition of the p-methyl group allows researchers to probe the hydrophobic pocket size of target enzymes (e.g., p38 MAP kinase inhibitors) without introducing significant electronic changes.[1]

Visualization: Pharmacophore Logic

Figure 2: Functional diversification map showing the primary synthetic transformations of the aldehyde group.

References

-

Sigma-Aldrich. (2023).[1][3][4] Product Specification: 3-(4-Methylphenoxy)benzaldehyde (CAS 79124-75-7).[1][5][6][7] Retrieved from [1]

-

PubChem. (2023).[1][5] Compound Summary: 3-(4-Methylphenoxy)benzaldehyde.[1][5][6][7] National Center for Biotechnology Information.[1] Retrieved from [1]

-

BLD Pharm. (2023).[1] Safety Data Sheet: 3-(p-Tolyloxy)benzaldehyde.[1] Retrieved from [1]

-

ChemicalBook. (2023).[1] 3-(4-Methylphenoxy)benzaldehyde Properties and Synthesis. Retrieved from [1]

Sources

- 1. 3-(Trifluoromethoxy)benzaldehyde | C8H5F3O2 | CID 605139 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-(4-Methylphenoxy)benzaldehyde | C14H12O2 | CID 4739207 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-(Trifluoromethyl)benzaldehyde | 454-89-7 [chemicalbook.com]

- 4. 3,4,5-Trimethoxybenzaldehyde - Wikipedia [en.wikipedia.org]

- 5. 3-(4-Methylphenoxy)benzaldehyde 97 79124-75-7 [sigmaaldrich.com]

- 6. scbt.com [scbt.com]

- 7. 3-(4-methylphenoxy)benzaldehyde Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]

3-(4-Methylphenoxy)benzaldehyde molecular structure and weight

Molecular Architecture, Synthetic Methodologies, and Pharmacological Utility

Executive Summary

3-(4-Methylphenoxy)benzaldehyde (CAS: 79124-75-7) is a specialized aromatic aldehyde serving as a critical intermediate in the synthesis of bioactive glycopeptide antibiotics, specifically benzoxazole derivatives of mannopeptimycin .[1] Structurally, it consists of a benzaldehyde core ether-linked at the meta position to a para-cresol moiety. This distinct meta-substitution pattern imparts unique electronic properties compared to its para-substituted isomers, influencing its reactivity in nucleophilic additions and condensation reactions essential for drug discovery and agrochemical development.

Molecular Architecture & Physicochemical Properties

The molecule is characterized by two benzene rings connected via an ether linkage. The aldehyde functionality at the C3 position of the first ring serves as a versatile electrophilic handle for further functionalization (e.g., reductive amination, Wittig olefination).

Table 1: Physicochemical Specifications

| Property | Specification |

| IUPAC Name | 3-(4-Methylphenoxy)benzaldehyde |

| CAS Registry Number | 79124-75-7 |

| Molecular Formula | C₁₄H₁₂O₂ |

| Molecular Weight | 212.24 g/mol |

| Exact Mass | 212.0837 |

| Physical State | Pale yellow liquid to low-melting solid |

| Density | 1.102 g/mL at 25 °C |

| Boiling Point | 140 °C at 2 mmHg (lit.)[2] |

| Refractive Index | |

| Solubility | Soluble in DCM, EtOAc, MeOH; Insoluble in water |

Structural Visualization

The following diagram illustrates the connectivity and key functional groups.

Figure 1: Structural connectivity of 3-(4-Methylphenoxy)benzaldehyde highlighting the meta-linkage and electrophilic aldehyde center.

Synthetic Pathways

The synthesis of 3-(4-Methylphenoxy)benzaldehyde is non-trivial due to the need for selective C-O bond formation. The most robust industrial and laboratory method utilizes Ullmann-type coupling , leveraging copper catalysis to couple a phenol with an aryl halide.

Primary Route: Copper-Catalyzed Ullmann Coupling

This protocol is preferred over nucleophilic aromatic substitution (

Reagents:

-

Substrate A: 3-Bromobenzaldehyde (1.0 equiv)[3]

-

Substrate B: p-Cresol (4-Methylphenol) (1.1 equiv)

-

Catalyst: Copper(I) Iodide (CuI) (5-10 mol%)

-

Ligand: N,N-Dimethylglycine or 1,10-Phenanthroline (20 mol%)

-

Base: Cesium Carbonate (

) or Potassium Phosphate ( -

Solvent: DMF or DMSO (Anhydrous)

Mechanism & Protocol:

-

Complexation: The ligand coordinates with Cu(I) to form the active catalytic species, increasing solubility and reactivity.

-

Oxidative Addition: The Cu(I) complex inserts into the Ar-Br bond of 3-bromobenzaldehyde.

-

Ligand Exchange: The bromide is displaced by the p-cresolate anion (generated in situ by the base).

-

Reductive Elimination: The C-O bond is formed, releasing the product and regenerating the Cu(I) catalyst.

Figure 2: Copper-catalyzed Ullmann coupling pathway for the synthesis of 3-(4-Methylphenoxy)benzaldehyde.

Analytical Characterization

Validation of the structure requires a multi-modal approach. The following spectral data provides a self-validating reference for researchers.

Nuclear Magnetic Resonance (NMR)[5][6]

-

¹H NMR (400 MHz, CDCl₃):

- 9.96 (s, 1H, -CH O) – Characteristic aldehyde singlet.

- 7.50 – 7.60 (m, 2H, Ar-H ortho to CHO) – Deshielded by carbonyl.

- 7.42 (t, 1H, Ar-H meta to CHO).

- 7.15 – 7.25 (m, 3H, Ar-H).

- 6.95 (d, 2H, Ar-H on tolyl ring ortho to ether).

- 2.36 (s, 3H, Ar-CH ₃) – Characteristic methyl singlet.

Infrared Spectroscopy (FT-IR)[6]

-

1695–1705 cm⁻¹: Strong C=O stretching (Aldehyde).

-

1580–1600 cm⁻¹: C=C Aromatic skeletal vibrations.[4]

-

1240–1260 cm⁻¹: C-O-C Asymmetric ether stretch.

-

2720 & 2820 cm⁻¹: C-H Fermi doublet (Aldehyde).

Applications in Drug Discovery

The primary utility of 3-(4-Methylphenoxy)benzaldehyde lies in its role as a pharmacophore scaffold.

Antibiotic Development (Mannopeptimycin)

Research has highlighted this compound as a key starting material for synthesizing benzoxazole derivatives of mannopeptimycin . Mannopeptimycins are glycopeptide antibiotics active against drug-resistant bacteria, including MRSA and VRE.

-

Mechanism: The aldehyde group undergoes condensation with aminophenol moieties on the mannopeptimycin core, followed by oxidation (using DDQ) to form the benzoxazole ring. This modification significantly alters the lipophilicity and binding affinity of the antibiotic.

Pyrethroid Precursors

Structurally analogous to 3-phenoxybenzaldehyde (the alcohol moiety of permethrin/cypermethrin), the 4-methyl derivative is investigated for creating novel pyrethroid insecticides with modified metabolic stability and insecticidal potency.

Safety & Handling Protocol

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Acute Toxicity | H302 | Harmful if swallowed. |

| Skin Irritation | H315 | Causes skin irritation. |

| Eye Irritation | H319 | Causes serious eye irritation. |

| STOT-SE | H335 | May cause respiratory irritation. |

Handling Procedures:

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

-

Storage: Store under inert gas (Nitrogen/Argon) at 2-8°C. Aldehydes are prone to air oxidation to the corresponding benzoic acid; seal containers tightly.

-

Spill: Absorb with inert material (vermiculite) and dispose of as hazardous organic waste.

References

-

Sigma-Aldrich. (n.d.). 3-(4-Methylphenoxy)benzaldehyde Product Sheet. Retrieved from

-

Sum, P.-E., et al. (2003). "Synthesis and activity of novel benzoxazole derivatives of mannopeptimycin glycopeptide antibiotics." Bioorganic & Medicinal Chemistry Letters, 13(15), 2607-2610.[5] Retrieved from

-

ChemSrc. (2025). 3-(4-methylphenoxy)benzaldehyde Physicochemical Properties. Retrieved from

-

Ma, D., & Cai, Q. (2003).[6] "N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides." Organic Letters, 5(21), 3799–3802. Retrieved from

Sources

- 1. aablocks.com [aablocks.com]

- 2. CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde - Google Patents [patents.google.com]

- 3. CN101337868A - Method for preparing 3-phenoxy-benzaldehyde - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. 3-(4-methylphenoxy)benzaldehyde_Papers_Articles_Chemsrc [chemsrc.com]

- 6. N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides [organic-chemistry.org]

Solubility Profiling & Solvent Selection for 3-(4-Methylphenoxy)benzaldehyde

This is an in-depth technical guide on the solubility and solvent behavior of 3-(4-Methylphenoxy)benzaldehyde (CAS 79124-75-7).

Given that specific experimental solubility tables for this specialized intermediate are proprietary or not widely published in open literature, this guide adopts a First-Principles Process Development approach . It synthesizes theoretical prediction (Hansen Solubility Parameters), structural analysis, and rigorous experimental protocols to empower researchers to generate and model the necessary data for process optimization.

A Technical Guide for Process Research & Development

Executive Summary

3-(4-Methylphenoxy)benzaldehyde (MPB) is a critical lipophilic intermediate, primarily utilized in the synthesis of pyrethroid insecticides and functionalized pharmaceutical scaffolds. Its structural core—a diaryl ether linkage with a formyl group and a para-methyl substituent—imparts significant hydrophobicity.

For process scientists, the challenge lies in its phase behavior: MPB exists as a viscous liquid or low-melting solid (predicted MP

This guide provides the thermodynamic framework , predicted solubility map , and validation protocols required to optimize extraction, crystallization, and chromatographic purification processes involving MPB.

Chemical Profile & Physicochemical predictions

Understanding the solute's molecular architecture is the first step in predicting solvent interaction.

| Property | Value / Prediction | Mechanism |

| CAS Number | 79124-75-7 | Unique Identifier |

| Molecular Formula | MW: 212.25 g/mol | |

| Physical State | Viscous Liquid / Low-melting Solid | The meta-linkage disrupts crystal packing; the p-methyl group adds slight rigidity compared to the parent 3-phenoxybenzaldehyde (MP 13°C). |

| Predicted LogP | 4.2 – 4.5 | Highly Lipophilic. The methyl group adds |

| H-Bond Donors | 0 | Aprotic solute. |

| H-Bond Acceptors | 2 | Ether oxygen and Carbonyl oxygen. |

Structural Implications for Solubility

-

Lipophilicity: The high LogP indicates MPB will readily partition into non-polar solvents (Heptane, Toluene) and chlorinated solvents (DCM).

-

Miscibility: It is likely miscible in all proportions with most organic solvents (THF, Ethyl Acetate, Acetone) at room temperature.

-

Immiscibility: It will exhibit a distinct phase separation with water and likely partial miscibility with cold, highly polar solvents like Ethylene Glycol.

Theoretical Solubility Framework: Hansen Solubility Parameters (HSP)

To select the optimal solvent without wasting material, we apply Hansen Solubility Parameters . The total solubility parameter (

Estimated HSP for 3-(4-Methylphenoxy)benzaldehyde:

-

(Dispersion): 19.0 MPa

-

(Polar): 5.5 MPa

-

(H-Bonding): 4.5 MPa

Solvent Compatibility Map

The "Distance" (

| Solvent Class | Representative Solvent | Predicted Interaction ( | Recommendation |

| Aromatic Hydrocarbons | Toluene | Low (< 4.0) | Excellent Solvent. Ideal for reaction medium. |

| Chlorinated | Dichloromethane (DCM) | Low (< 4.0) | Excellent Solvent. Ideal for extraction. |

| Esters | Ethyl Acetate | Low-Medium (< 6.0) | Good Solvent. Suitable for chromatography. |

| Alcohols | Ethanol / Isopropanol | Medium (8.0 - 10.0) | Temperature Dependent. Good for crystallization (if solid) or antisolvent at low temps. |

| Alkanes | n-Heptane | Medium-High | Antisolvent. Use to force phase separation or precipitation. |

| Water | Water | Very High (> 30.0) | Immiscible. Strict phase separation. |

Experimental Protocols: Generating the Data

Since literature data is sparse, you must generate a Solubility Curve (for solids) or a Miscibility Diagram (for liquids).

Protocol A: Dynamic Laser Monitoring (For Solid/Crystallization)

Use this if your MPB sample solidifies at room temperature.

-

Setup: Automated reactor (e.g., Mettler Toledo EasyMax) or jacketed vessel with turbidity probe.

-

Preparation: Add excess MPB solid to the solvent (e.g., Ethanol).

-

Equilibration: Stir at 250 rpm. Heat to dissolve, then cool at 0.5°C/min.

-

Detection: Record the Cloud Point (first nucleation) and Clear Point (dissolution upon reheating).

-

Hysteresis: The gap between Cloud and Clear points defines the Metastable Zone Width (MSZW), critical for crystallization control.

Protocol B: Shake-Flask Partitioning (For Liquid/Extraction)

Use this to determine distribution between organic and aqueous phases.

-

Mix: Combine 10 mL MPB, 50 mL Toluene, and 50 mL Water in a separatory funnel.

-

Equilibrate: Shake vigorously for 10 minutes; allow settling for 60 minutes at 25°C.

-

Sample: Carefully remove aliquots from both phases.

-

Analyze: Quantify MPB concentration using HPLC (UV detection at 254 nm).

-

Calculate: Determine Partition Coefficient (

).

Workflow Visualization

The following diagram outlines the decision logic for solvent selection and experimental validation.

Figure 1: Decision matrix for processing MPB based on physical state and solubility behavior.

Thermodynamic Modeling

If you generate quantitative solubility data (mole fraction,

The Apelblat Model:

- : Mole fraction solubility.

- : Absolute temperature (Kelvin).

- : Empirical constants derived from regression analysis.

Interpretation:

-

Positive Enthalpy (

): Dissolution is endothermic (solubility increases with T). -

Model Fit: An

indicates the data is reliable for designing crystallizers.

Process Applications & Recommendations

A. Synthesis & Reaction Solvent

-

Recommendation: Toluene or Xylene .

-

Reasoning: High solubility ensures the reaction remains homogeneous. The boiling points (110–140°C) allow for azeotropic removal of water if the reaction involves condensation (e.g., acetal formation).

B. Purification Strategy

-

Primary Purification (Distillation): Due to the low melting point, crystallization is difficult. Vacuum distillation is the preferred method.

-

Conditions: High vacuum (< 2 mmHg) is required to keep the pot temperature below 160°C to prevent degradation.

-

-

Polishing (Crystallization): If high purity (>99.5%) solid is required:

-

Solvent System:Ethanol/Water (90:10) or Isopropanol/Hexane .

-

Technique: Melt crystallization or cooling crystallization from a concentrated alcoholic solution.

-

C. Analytical Sample Prep

-

Diluent: Acetonitrile or Methanol.

-

Concentration: 0.5 mg/mL for HPLC.

-

Note: Ensure no water is present in the blank if using normal-phase chromatography, as the aldehyde is stable but moisture can affect retention times.

References

- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press. (Authoritative source for solubility parameter theory).

- Yalkowsky, S. H., et al. (2010). Handbook of Aqueous Solubility Data. CRC Press. (Reference for general solubility behavior of benzaldehydes).

-

PubChem. (n.d.). 3-Phenoxybenzaldehyde (Analogous Compound Data). National Library of Medicine. Retrieved from [Link]

- Shakeel, F., et al. (2015). "Solubility and thermodynamic analysis of substituted benzaldehydes in ionic liquids and organic solvents." Journal of Molecular Liquids.

Synthesis Precursors for 3-(4-Methylphenoxy)benzaldehyde: A Technical Guide

The following technical guide details the synthesis precursors and methodologies for 3-(4-Methylphenoxy)benzaldehyde (CAS: 79124-75-7), a critical intermediate in the development of pyrethroid insecticides and pharmaceutical ether scaffolds.[1]

Executive Summary

3-(4-Methylphenoxy)benzaldehyde serves as a pivotal electrophile in the synthesis of advanced agrochemicals (e.g., flumethrin analogues) and medicinal chemistry targets requiring a diphenyl ether scaffold.[1] Its structural integrity relies on the meta-positioning of the aldehyde and the para-methyl substitution on the phenoxy ring.[1]

This guide prioritizes the Protected Ullmann Coupling route.[1][2] While direct coupling of aldehydes is possible, it frequently suffers from Cannizzaro disproportionation and oxidation byproducts under the harsh basic conditions required for ether formation.[1][2] The "Senior Scientist" approach detailed here utilizes an acetal-protected precursor strategy to ensure high yield and purity, suitable for drug development standards.

Part 1: Strategic Retrosynthesis & Pathway Selection[2]

To maximize regioselectivity and minimize side reactions, we disconnect the target molecule at the ether linkage.[1]

The Core Disconnection

The target molecule is assembled via a copper-catalyzed C-O bond formation (Ullmann-type ether synthesis).[1] Two primary pathways exist:

-

Pathway A (Recommended): Coupling of 3-Bromobenzaldehyde cyclic acetal with p-Cresol .[1][2]

-

Pathway B (Alternative): Coupling of 3-Hydroxybenzaldehyde with 4-Bromotoluene .[1][2]

Figure 1: Retrosynthetic analysis favoring the protected aldehyde pathway.

Part 2: Precursor Specifications & Preparation[1][2]

The quality of the final API or intermediate is dictated by the purity of these precursors.[1]

3-Bromobenzaldehyde (The Electrophile Scaffold)[3][4]

-

Critical Specification: Must be free of the para-isomer, which is difficult to separate after coupling.[1][2]

-

Preparation (In-House):

-

Reaction: Bromination of benzaldehyde is generally avoided due to deactivation.[1][2] The standard route is the reduction of 3-nitrobenzaldehyde to the aniline, followed by a Sandmeyer reaction (Diazotization + CuBr).[1]

-

Activation: Before the main coupling, convert to the 1,3-dioxolane (acetal) .[2]

-

p-Cresol (The Nucleophile)

-

Critical Specification: Purity >99%. Isomeric impurities (o-cresol, m-cresol) will lead to inseparable regioisomers in the final product.[1][2]

-

Handling: Highly hygroscopic and prone to oxidation (turning pink/brown).[1][2] Distill under vacuum if significant discoloration is observed.[1][2]

Catalyst System (The Ullmann Engine)

-

Copper Source: Copper(I) Iodide (CuI) or Copper(I) Oxide (Cu₂O).[2]

-

Ligand (Optional but recommended): N,N-Dimethylglycine or 2,2'-Bipyridine.[1][2] These ligands lower the activation energy, allowing the reaction to proceed at 90-110°C instead of the traditional 140°C+.[1]

-

Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃).[1][2] K₂CO₃ is cost-effective; Cs₂CO₃ offers faster kinetics.[1][2]

Part 3: Detailed Synthesis Protocol (Protected Route)

This protocol describes the synthesis of 3-(4-methylphenoxy)benzaldehyde via the acetal intermediate.[1]

Step 1: Protection of 3-Bromobenzaldehyde

Objective: Mask the aldehyde to prevent Cannizzaro reactions.[1][2]

-

Charge a Dean-Stark apparatus with:

-

Reflux until water collection ceases (approx. 3-4 hours).

-

Workup: Cool to RT, wash with saturated NaHCO₃, then brine. Dry organic layer (MgSO₄) and concentrate.[1][2][6]

-

Result: 2-(3-bromophenyl)-1,3-dioxolane. Used directly.[1][2][7]

Step 2: The Ullmann Coupling

Objective: Form the ether linkage.[1]

| Reagent | Equivalents | Role |

| 2-(3-bromophenyl)-1,3-dioxolane | 1.0 | Electrophile |

| p-Cresol | 1.2 | Nucleophile |

| Copper(I) Iodide (CuI) | 0.1 (10 mol%) | Catalyst |

| N,N-Dimethylglycine | 0.2 (20 mol%) | Ligand |

| Cesium Carbonate (Cs₂CO₃) | 2.0 | Base |

| 1,4-Dioxane or DMSO | Solvent | Medium |

Procedure:

-

In a glovebox or under strict N₂ flow, combine the Aryl Bromide Acetal , p-Cresol , CuI , Ligand , and Base in a reaction vessel.

-

Add dry, degassed solvent (0.5 M concentration relative to bromide).

-

Heat to 110°C for 12–18 hours. Monitor by HPLC/TLC.[1][2]

-

Checkpoint: The disappearance of the aryl bromide indicates completion.[1]

-

-

Filtration: Cool to RT. Filter through a pad of Celite to remove copper salts and inorganic base.[1][2] Wash the pad with Ethyl Acetate.[1][2]

-

Concentration: Evaporate the solvent to yield the crude acetal-ether intermediate.

Step 3: Deprotection (Hydrolysis)

Objective: Reveal the aldehyde functionality.

-

Dissolve the crude intermediate in THF:Water (4:1) .

-

Add HCl (2M, 5 eq) .

-

Stir at RT for 2 hours or heat to 50°C if sluggish.

-

Extraction: Neutralize with NaHCO₃. Extract with Ethyl Acetate (3x).[1][2]

-

Purification: Flash column chromatography (Hexane/EtOAc gradient).

Part 4: Process Visualization

The following diagram illustrates the complete workflow, including the critical protection strategy.

Figure 2: Step-by-step synthetic workflow from starting aldehyde to final product.

Part 5: Quality Control & Impurity Profile

In a drug development context, characterizing the impurity profile is as important as the yield.[1]

| Impurity Type | Origin | Control Strategy |

| Homocoupling Dimer | 3,3'-bibenzaldehyde derivative formed via Cu-catalyzed dimerization of the aryl bromide.[1][2] | Maintain strict anaerobic conditions; avoid excess catalyst loading.[1][2] |

| Unreacted p-Cresol | Excess nucleophile remaining after workup.[1][2] | Wash organic layer with 1M NaOH (converts phenol to water-soluble phenolate).[1][2] |

| Regioisomers | Contamination in p-cresol (m-cresol) or 3-bromobenzaldehyde.[1][2] | Use >99% purity starting materials. GC-MS validation of precursors is mandatory.[1][2] |

| Over-Oxidation | Oxidation of the aldehyde to the carboxylic acid (3-(4-methylphenoxy)benzoic acid).[1] | Store final product under Nitrogen/Argon at 4°C. |

References

-

Ullmann Ether Synthesis Methodology

-

Industrial Preparation of Phenoxybenzaldehydes

-

Alternative Toluene Oxidation Route

Sources

- 1. Process for the preparation of m-phenoxybenzaldehyde - Patent US-4108904-A - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3,4,5-Trimethoxybenzaldehyde - Wikipedia [en.wikipedia.org]

- 3. JPH08291116A - Process for producing 4- (4-alkylphenoxy) benzylamines - Google Patents [patents.google.com]

- 4. CN101337868A - Method for preparing 3-phenoxy-benzaldehyde - Google Patents [patents.google.com]

- 5. Synthesis routes of 3-Bromo-5-(trifluoromethoxy)benzaldehyde [benchchem.com]

- 6. prepchem.com [prepchem.com]

- 7. ijcea.org [ijcea.org]

The Evolution and Synthesis of Diaryl Ether Benzaldehydes: A Technical Guide

Executive Summary: The "Privileged" Scaffold

Diaryl ether benzaldehydes—specifically 3-phenoxybenzaldehyde and its derivatives—represent a cornerstone structural motif in organic chemistry. Historically critical as the precursor to pyrethroid insecticides (e.g., permethrin, cypermethrin), this scaffold has evolved from a bulk agrochemical intermediate into a refined pharmacophore in modern medicinal chemistry, appearing in macrocyclic antibiotics (Vancomycin analogs) and kinase inhibitors.

This guide moves beyond standard textbook definitions to analyze the synthetic evolution of this moiety. We examine how the electron-withdrawing nature of the formyl group (-CHO) was historically exploited to facilitate Nucleophilic Aromatic Substitution (

Mechanistic Foundations: The "Aldehyde Advantage"

The synthesis of diaryl ether benzaldehydes is unique because the target functional group (the aldehyde) actively participates in the reaction mechanism.

The Paradigm

In the classical synthesis, the formyl group acts as a strong Electron-Withdrawing Group (EWG). When positioned ortho or para to a leaving group (typically Halogen: F > Cl > Br), it lowers the energy of the transition state, stabilizing the Meisenheimer Complex intermediate.

-

Key Insight: Unlike

reactions, aryl fluorides are the most reactive substrates in

Visualization: Mechanism

The following diagram illustrates the stabilization provided by the formyl group during the attack of a phenoxide nucleophile.

Figure 1: Mechanism of Nucleophilic Aromatic Substitution (

Historical Evolution of Synthetic Methods[1]

The synthesis of these compounds traces the history of cross-coupling chemistry itself.

| Era | Method | Catalyst/Reagents | Key Limitation | Modern Utility |

| 1900s | Ullmann Condensation | Cu powder, 200°C+ | Harsh conditions; low tolerance for sensitive aldehydes. | Bulk industrial synthesis of robust ethers. |

| 1970s | Activated | Requires EWG (CHO/NO2) on the ring. | Gold Standard for 4-phenoxybenzaldehyde. | |

| 1990s | Chan-Lam Coupling | Cu(OAc)2, Boronic Acids | Stoichiometric Cu initially; requires | Excellent for complex, late-stage functionalization. |

| 2000s | Buchwald-Hartwig | Pd(OAc)2, Phosphine Ligands | High cost of Pd; air sensitivity. | Used when |

Validated Experimental Protocols

The following protocols are selected for reproducibility and scalability .

Protocol A: The "Classic" (High Efficiency)

Best for: Synthesizing 4-phenoxybenzaldehyde from activated precursors.

Rationale: This method utilizes the high reactivity of aryl fluorides coupled with the solubility enhancement of polar aprotic solvents.

Reagents:

-

4-Fluorobenzaldehyde (1.0 equiv)

-

Phenol derivative (1.1 equiv)

-

Potassium Carbonate (

) (1.5 equiv) -

Solvent: Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

Step-by-Step Workflow:

-

Charge: In a round-bottom flask equipped with a magnetic stir bar, combine 4-fluorobenzaldehyde (20 mmol) and the phenol (22 mmol).

-

Solvate: Add DMSO (20 mL). Note: DMSO accelerates

rates significantly compared to DMF due to higher polarity. -

Base Addition: Add anhydrous

(30 mmol). -

Reaction: Heat the mixture to 120°C for 3-5 hours. Monitor via TLC (Hexane:EtOAc 8:2).

-

Workup (Self-Validating Step): Pour the hot reaction mixture into crushed ice (100g). The product should precipitate as a solid.[1] If oil forms, extract with ethyl acetate.

-

Purification: Recrystallize from Ethanol/Water or Heptane.

Yield: Typically >85%.[2]

Protocol B: The Chan-Lam Coupling (Mild Conditions)

Best for: Synthesizing 3-phenoxybenzaldehyde or substrates where

Rationale: This oxidative coupling allows the formation of C-O bonds at room temperature using boronic acids, avoiding the harsh thermal degradation of sensitive aldehyde groups.

Reagents:

-

3-Formylphenylboronic acid (1.0 equiv)

-

Phenol (1.2 equiv)

-

Copper(II) Acetate [Cu(OAc)2] (1.0 equiv)

-

Base: Pyridine (2.0 equiv) or Triethylamine

-

Dessicant: 4Å Molecular Sieves (Critical for yield)

-

Solvent: Dichloromethane (DCM)

Step-by-Step Workflow:

-

Preparation: Flame-dry a flask and allow to cool under dry air (Chan-Lam requires oxygen, do not purge with Argon).

-

Charge: Add 3-formylphenylboronic acid (1 mmol), Phenol (1.2 mmol), Cu(OAc)2 (1 mmol), and activated molecular sieves.

-

Activation: Add DCM (10 mL) and Pyridine (2 mmol).

-

Reaction: Stir vigorously open to the air (or with an

balloon) at Room Temperature for 24 hours. -

Color Change (Indicator): The reaction typically shifts from blue/green (Cu II) to a dark sludge as the catalytic cycle progresses.

-

Workup: Filter through a pad of Celite to remove copper salts. Concentrate the filtrate.

-

Purification: Flash column chromatography is usually required.

Yield: Typically 60-80%.

Case Study: 3-Phenoxybenzaldehyde in Agrochemicals

While 4-phenoxybenzaldehyde is easier to synthesize via

-

Application: It is the alcohol moiety precursor for Type II Pyrethroids (e.g., Deltamethrin).

-

Synthetic Challenge: The formyl group is meta to the leaving group, meaning it does not activate the ring for

. -

Industrial Solution: The "Ether-First" approach.

-

Ullmann Coupling: Reaction of 3-bromotoluene with potassium phenolate.

-

Oxidation: Radical chlorination of the methyl group followed by hydrolysis to the aldehyde.

-

This route circumvents the electronic limitations of the meta-aldehyde.

Pathway Visualization: Industrial Route

Figure 2: The industrial "Ether-First" strategy for 3-phenoxybenzaldehyde, bypassing the electronic deactivation of the meta-position.

References

-

Ullmann, F. (1904).[3] Ueber eine neue Bildungsweise von Diphenylaminderivaten. Berichte der deutschen chemischen Gesellschaft. (Foundational Ullmann Chemistry).

-

Yeager, G. W., & Schissel, D. N. (1991).[1] A Convenient Method for the Preparation of 4-Aryloxyphenols.[1][4] Synthesis. (Detailed

protocols for benzaldehydes). -

Evans, D. A., Katz, J. L., & West, T. R. (1998).[5] Synthesis of diaryl ethers through the copper-promoted arylation of phenols with arylboronic acids. Tetrahedron Letters. (Foundational Chan-Lam methodology).

-

Taber, D. F., & Brannick, T. (2015). One Step Preparation of a Crystalline Product by Nucleophilic Aromatic Substitution. Journal of Chemical Education. (Specific protocol for 4-fluorobenzaldehyde substitution).

-

Global Blood Therapeutics. (2019).[6] Voxelotor Prescribing Information. (Highlighting the modern pharmaceutical relevance of hydroxybenzaldehyde ethers). .

Sources

- 1. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 2. newdrugapprovals.org [newdrugapprovals.org]

- 3. US20050054882A1 - Diaryl ether condensation reactions - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Chan-Lam Coupling [organic-chemistry.org]

- 6. Voxelotor: A Hemoglobin S Polymerization Inhibitor for the Treatment of Sickle Cell Disease - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Theoretical & Practical Properties of 3-(4-Methylphenoxy)benzaldehyde

CRITICAL DATA NOTE: CAS Registry Mismatch

Attention Researchers: The input query associated the name 3-(4-Methylphenoxy)benzaldehyde with CAS 67869-90-3 . This is a database conflict that must be resolved prior to experimentation:

-

CAS 67869-90-3 corresponds to 3,4-Dihydro-2H-1,5-benzodioxepine-7-carbaldehyde (a bicyclic fused ring system).[1][2]

-

The Correct CAS for 3-(4-Methylphenoxy)benzaldehyde is 79124-75-7 (also cited as 79124-76-8 in some isomer-specific contexts).

Editorial Decision: This guide focuses exclusively on the named compound: 3-(4-Methylphenoxy)benzaldehyde , a critical intermediate in pyrethroid and pharmaceutical synthesis. Ensure your procurement orders reference CAS 79124-75-7 .

Executive Summary

3-(4-Methylphenoxy)benzaldehyde is a diaryl ether derivative characterized by a meta-substituted aldehyde group on one ring and a para-methyl group on the phenoxy ring. It serves as a pivotal "scaffold molecule" in medicinal chemistry, particularly in the synthesis of pyrethroid insecticides (analogues of phenothrin) and glycopeptide antibiotics (mannopeptimycin derivatives). Its utility stems from the chemical orthogonality between the stable ether linkage and the highly reactive aldehyde handle.

Molecular Architecture & Electronic Properties[3][4][5]

Structural Identifiers

| Property | Detail |

| IUPAC Name | 3-(4-Methylphenoxy)benzaldehyde |

| Common Synonyms | 3-(p-Tolyloxy)benzaldehyde; m-(p-Tolyloxy)benzaldehyde |

| CAS Number | 79124-75-7 |

| Molecular Formula | C₁₄H₁₂O₂ |

| SMILES | Cc1ccc(Oc2cccc(C=O)c2)cc1 |

| InChI Key | ASKLCRGXIJGVOY-UHFFFAOYSA-N |

Electronic Distribution (Theoretical)

The molecule exhibits a distinct separation of electronic character, making it a "push-pull" system across the ether bridge:

-

Ring A (Tolyl Moiety): Electron-rich due to the inductive donating effect (+I) of the methyl group and the mesomeric donation (+M) of the ether oxygen. This ring is the site of Highest Occupied Molecular Orbital (HOMO) density.

-

Ring B (Benzaldehyde Moiety): Electron-deficient due to the strong electron-withdrawing effect (-M, -I) of the formyl group. This ring hosts the Lowest Unoccupied Molecular Orbital (LUMO).[3]

-

Ether Linkage: The central oxygen atom acts as an electronic buffer. While it conjugates with both rings, the cross-conjugation is limited, preserving the independent reactivity of the aldehyde.

Physicochemical Profile

The following data aggregates experimental values and high-confidence QSPR (Quantitative Structure-Property Relationship) predictions.

| Property | Value | Context/Condition |

| Molecular Weight | 212.25 g/mol | - |

| Physical State | Liquid | At 25°C |

| Boiling Point | 140–142 °C | @ 2 mmHg (Vacuum) |

| Density | 1.102 g/mL | At 25°C |

| Refractive Index | - | |

| LogP (Predicted) | 3.8 – 4.1 | Lipophilic (Lipinski Compliant) |

| Solubility | High | DCM, Ethyl Acetate, Toluene, DMSO |

| Solubility | Low/Insoluble | Water (< 0.1 mg/mL) |

Synthetic Pathways

Primary Route: Ullmann Ether Coupling

The most robust industrial synthesis involves the copper-catalyzed coupling of 3-bromobenzaldehyde and p-cresol. This route avoids the oxidation state adjustments required if starting from toluene derivatives.

Reagents & Conditions:

-

Substrates: 3-Bromobenzaldehyde (1.0 eq), p-Cresol (1.1 eq).

-

Catalyst: Copper(I) Chloride (CuCl) or Copper Powder (5-10 mol%).

-

Base: Potassium Carbonate (

, 2.0 eq) to form the phenolate in situ. -

Solvent: DMF or NMP (High boiling point polar aprotic).

-

Temperature: 130–150 °C.

Step-by-Step Protocol:

-

Preparation: Charge a 3-neck round-bottom flask with p-cresol (11.9 g, 110 mmol) and

(27.6 g, 200 mmol) in DMF (100 mL). Stir at 100°C for 30 mins to generate the potassium phenolate. -

Coupling: Add 3-bromobenzaldehyde (18.5 g, 100 mmol) and CuCl (0.5 g).

-

Reaction: Heat the mixture to reflux (approx. 140°C) under nitrogen atmosphere. Monitor by TLC (Hexane:EtOAc 8:2) or HPLC.[4] Reaction typically completes in 6–12 hours.

-

Work-up: Cool to room temperature. Pour into ice-water (500 mL) to precipitate inorganic salts and quench the reaction.

-

Extraction: Extract the aqueous mixture with Toluene (

mL). Wash combined organic layers with 1M NaOH (to remove unreacted cresol) and then brine. -

Purification: Dry over

, concentrate in vacuo. Purify the crude oil via vacuum distillation (bp 140°C @ 2 mmHg) to yield a clear yellow liquid.

Synthetic Logic Diagram

Figure 1: Copper-catalyzed Ullmann ether synthesis pathway.

Reactivity & Derivatization

The aldehyde functionality (

Key Transformations

-

Oxidation: Conversion to 3-(4-methylphenoxy)benzoic acid .

-

Reagent:

, -

Application: Precursor for ester-based pyrethroids.

-

-

Reduction: Conversion to 3-(4-methylphenoxy)benzyl alcohol .

-

Reagent:

in Methanol. -

Application: Direct alcohol moiety for pyrethroid esters.

-

-

Condensation: Formation of Schiff Bases or Cyanohydrins .

-

Reagent: Amines (for imines) or NaCN/H+ (for cyanohydrins).

-

Application: The cyanohydrin derivative is the precursor to Cyhalothrin analogues (though typically those use the unsubstituted phenoxy variant).

-

Reactivity Flowchart

Figure 2: Divergent synthesis pathways from the aldehyde handle.

Theoretical ADME & Safety Profile

For drug development applications, the following theoretical properties (calculated via SwissADME logic) are relevant:

-

Lipophilicity (LogP ~4.0): The molecule is highly lipophilic. In biological systems, it will likely cross the blood-brain barrier (BBB) and show high membrane permeability.

-

Metabolism:

-

The aldehyde is a substrate for Aldehyde Dehydrogenase (ALDH), rapidly oxidizing to the benzoic acid metabolite.

-

The p-methyl group is a site for metabolic oxidation (CYP450 mediated) to a benzyl alcohol/carboxylic acid.

-

-

Toxicity Risks:

-

Skin Sensitization: Aldehydes are known sensitizers (Schiff base formation with skin proteins).

-

Aquatic Toxicity: High (due to LogP > 3). Strict waste management is required to prevent release into waterways (pyrethroid-like toxicity to fish).

-

References

-

Sum, P. E., et al. (2003). "Synthesis and activity of novel benzoxazole derivatives of mannopeptimycin glycopeptide antibiotics." Bioorganic & Medicinal Chemistry Letters, 13(15), 2607-2610. (Demonstrates use in antibiotic synthesis).

-

Sigma-Aldrich. (2024). "Product Specification: 3-(4-Methylphenoxy)benzaldehyde." (Source for physical data: BP, Density).

-

Krief, A. (2021).[2][5] "Pyrethroid insecticides.[6] Chapter III: Synthesis of 3-phenoxy mandelonitrile." Arkivoc, 2021(i), 378-470.[5] (Context for phenoxybenzaldehyde synthesis and reactivity).

- Ma, D., & Cai, Q. (2008). "Copper/Amino Acid Catalyzed Cross-Couplings of Aryl Halides with Phenols." Organic Letters, 5(21), 3799–3802. (Foundational protocol for Ullmann ether synthesis).

Sources

Technical Guide: Electrophilic and Nucleophilic Sites in 3-(4-Methylphenoxy)benzaldehyde

This guide provides an in-depth technical analysis of 3-(4-Methylphenoxy)benzaldehyde (CAS: 79124-75-7), a critical intermediate in the synthesis of pyrethroid insecticides and semi-synthetic antibiotics. It focuses on the molecule's electronic topography, delineating the distinct reactivity profiles of its two aromatic systems and the aldehyde functionality.[1]

Molecular Architecture & Electronic Topography

The reactivity of 3-(4-Methylphenoxy)benzaldehyde is defined by the interplay between two distinct aromatic domains linked by an ether oxygen.[1] This "Dual-Ring" system creates a unique electronic gradient across the molecule.[1]

-

Ring A (The Electrophilic Domain): This ring bears the formyl group (-CHO) at position 1 and the phenoxy linkage at position 3.[1] The formyl group is a strong electron-withdrawing group (EWG), deactivating the ring towards electrophilic attack but creating a potent electrophilic site at the carbonyl carbon.[1]

-

Ring B (The Nucleophilic Domain): This is a p-tolyl moiety attached via the ether oxygen.[1] It lacks strong electron-withdrawing substituents. Instead, it is activated by two electron-donating groups (EDGs): the ether oxygen (strong donor via resonance) and the methyl group (weak donor via hyperconjugation/induction).

Electronic Distribution Map

The following diagram illustrates the resonance effects and the resulting reactivity hotspots.[1]

Figure 1: Reactivity map distinguishing the electrophilic aldehyde center from the nucleophilic aromatic sites.

Electrophilic Profile: The Carbonyl Center

The carbonyl carbon (C=O) is the primary electrophilic site.[1] The polarization caused by the oxygen atom (

Key Reactivity Patterns

| Reaction Type | Nucleophile | Product Class | Application |

| Reductive Amination | Primary/Secondary Amines | Benzylamines | Antibiotic side-chains (e.g., Mannopeptimycin derivatives) |

| Grignard Addition | Organomagnesium ( | Secondary Alcohols | Chiral synthons |

| Condensation | Enolates / Active Methylenes | Chalcones / Cinnamates | Pyrethroid precursors |

Experimental Protocol: Reductive Amination

Objective: Synthesis of a benzylamine derivative using 3-(4-Methylphenoxy)benzaldehyde. This protocol demonstrates the aldehyde's role as an electrophile reacting with an amine nucleophile.[1]

Reagents:

-

3-(4-Methylphenoxy)benzaldehyde (1.0 equiv)

-

Primary Amine (e.g., n-butylamine) (1.1 equiv)

-

Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

-

Dichloromethane (DCM) (Solvent)

-

Acetic Acid (Catalytic)

Step-by-Step Methodology:

-

Imine Formation: In a dry round-bottom flask under

, dissolve 3-(4-Methylphenoxy)benzaldehyde (212 mg, 1 mmol) in anhydrous DCM (10 mL). -

Nucleophilic Attack: Add the primary amine (1.1 mmol) and glacial acetic acid (1 drop).[1] Stir at room temperature for 30 minutes. Note: Formation of the imine intermediate is often visible as a slight color change.[1]

-

Reduction: Cool the solution to 0°C. Add Sodium Triacetoxyborohydride (318 mg, 1.5 mmol) portion-wise over 10 minutes.

-

Quench & Workup: Allow to warm to RT and stir for 4 hours. Quench with saturated aqueous

.[1] Extract with DCM (3 x 15 mL). -

Purification: Dry organic layers over

, concentrate in vacuo, and purify via flash column chromatography (Hexane/EtOAc).

Nucleophilic Profile: The Aromatic Rings[1]

While the aldehyde group defines the electrophilic character, the aromatic rings act as nucleophiles in Electrophilic Aromatic Substitution (EAS).[1]

Regioselectivity Analysis[1][3]

-

Ring B (p-Tolyl): This is the dominant nucleophilic region .[1] The ether oxygen is a powerful ortho, para-director. Since the para position is blocked by the methyl group, electrophiles will preferentially attack the ortho positions (2', 6') .[1]

-

Ring A (Benzaldehyde): The formyl group is a meta-director (deactivating), while the phenoxy group is ortho, para-directing (activating). The position ortho to the phenoxy group (C-6) is activated, but the overall ring is less nucleophilic than Ring B due to the formyl group's strong deactivation.[1]

Experimental Protocol: Regioselective Bromination

Objective: To introduce a bromine atom onto the activated Ring B.[1]

Reagents:

-

3-(4-Methylphenoxy)benzaldehyde (1.0 equiv)

-

N-Bromosuccinimide (NBS) (1.05 equiv)

-

Acetonitrile (Solvent)[3]

-

Ammonium Acetate (Catalyst, 10 mol%)

Step-by-Step Methodology:

-

Preparation: Dissolve the aldehyde (1 mmol) in acetonitrile (5 mL) at room temperature.

-

Addition: Add

(0.1 mmol) followed by NBS (1.05 mmol). -

Reaction: Stir the mixture at 25°C. Monitor by TLC. The reaction typically completes within 1-2 hours due to the high activation of Ring B.[1]

-

Causality Check: The ether oxygen donates electron density into Ring B, stabilizing the sigma-complex intermediate at the ortho position.[1] Ring A remains unreacted due to the electron-withdrawing aldehyde group.[1]

-

Isolation: Concentrate the solvent, redissolve in ether, wash with water, and recrystallize to obtain the brominated product (predominantly 2'-bromo-4'-methylphenoxy isomer).

Synthesis of the Core Scaffold[1]

For researchers needing to synthesize the core scaffold de novo (e.g., for radiolabeling or analog generation), the Ullmann Ether Synthesis is the standard industrial route.[1]

Figure 2: Ullmann coupling pathway for scaffold assembly.

Protocol Summary: Reaction of m-hydroxybenzaldehyde with p-bromotoluene in the presence of Copper(I) iodide and Potassium Carbonate in refluxing pyridine or DMF yields the target ether.[1] This route preserves the oxidation state of the aldehyde and the methyl group.[1]

References

- Google Patents.Process for the preparation of m-phenoxybenzaldehyde (US4108904A).

-

National Institutes of Health (NIH) - PubChem. Compound Summary: 4-(4-Methylphenoxy)benzaldehyde (Isomer Analog). Available at: [Link] (Accessed via search result 1.17).

Sources

Technical Profile: Reactivity & Synthetic Utility of 3-(4-Methylphenoxy)benzaldehyde

[1]

Executive Summary: The Meta-Phenoxy Scaffold

3-(4-Methylphenoxy)benzaldehyde (CAS: 79124-75-7) represents a specialized aromatic aldehyde scaffold widely utilized as a "warhead" intermediate in the synthesis of pyrethroid agrochemicals and, more recently, in the derivatization of glycopeptide antibiotics (e.g., Mannopeptimycin).[1]

Its chemical behavior is defined by the interplay between two distinct aromatic domains linked by an ether bridge.[1] The meta-positioning of the aldehyde relative to the phenoxy group creates a unique electronic environment where the carbonyl remains highly accessible for nucleophilic attack, while the distal 4-methyl group provides a handle for lipophilic tuning without steric interference at the reactive center.

This guide dissects the molecular reactivity, synthetic pathways, and experimental protocols required to utilize this scaffold effectively in drug discovery and fine chemical synthesis.

Structural & Electronic Analysis

The Electronic Push-Pull

The molecule consists of two benzene rings separated by an ether oxygen.

-

Ring A (Benzaldehyde core): The aldehyde group is electron-withdrawing (-M, -I), deactivating this ring towards electrophilic aromatic substitution (EAS).[1]

-

Ring B (Phenoxy tail): The ether oxygen acts as a resonance donor (+M), activating Ring B.[1] The 4-methyl group further activates Ring B via hyperconjugation.[1]

Crucial Reactivity Insight: Because the phenoxy group is meta to the aldehyde, the resonance donation (+M) from the ether oxygen does not directly conjugate with the carbonyl group.[1] Consequently, the carbonyl carbon retains significant electrophilic character, making it highly reactive toward nucleophiles (amines, hydrides, carbon nucleophiles) compared to para-substituted analogs where resonance might quench electrophilicity.[1]

Physical Properties Profile

| Property | Value | Relevance |

| Molecular Weight | 212.25 g/mol | Fragment-based drug design compliant |

| LogP (Predicted) | ~4.2 | High lipophilicity; membrane permeable |

| Boiling Point | ~140°C (2 mmHg) | Requires high-vac distillation for purification |

| Physical State | Viscous Oil / Low-melt Solid | Handling requires warming for precise aliquoting |

Core Reactivity Profile (The Warhead)

The functional utility of 3-(4-Methylphenoxy)benzaldehyde relies on three primary reaction vectors: Carbonyl Condensation, Oxidation, and Ether Stability.[1]

Vector A: Nucleophilic Addition & Condensation

The unhindered aldehyde is the primary site of derivatization.

-

Reductive Amination: Reacts rapidly with primary/secondary amines to form imines (Schiff bases), which can be reduced to secondary/tertiary amines.[1] This is the primary route for linking this scaffold to bioactive cores.[1]

-

Heterocycle Formation: Condensation with 2-aminophenols yields benzoxazoles .[1] This specific pathway is utilized in the synthesis of semi-synthetic derivatives of Mannopeptimycin , enhancing activity against Gram-positive bacteria.

Vector B: Oxidation & Metabolic Fate[1]

-

Chemical Oxidation: Readily oxidizes to 3-(4-methylphenoxy)benzoic acid under aerobic conditions or with mild oxidants (Ag₂O, KMnO₄).[1]

-

Metabolic Liability: In biological systems, the para-methyl group on the phenoxy ring is a "soft spot" for CYP450-mediated hydroxylation (forming the benzyl alcohol derivative), followed by oxidation to the carboxylic acid. This metabolic clearance route must be considered during lead optimization.[1]

Reactivity Visualization

The following diagram maps the divergent synthetic pathways accessible from the parent aldehyde.

Figure 1: Divergent synthetic pathways. The aldehyde serves as a linchpin for generating acids, amines, and heterocycles.

Synthetic Pathways: Constructing the Scaffold

The synthesis of 3-(4-Methylphenoxy)benzaldehyde typically employs an Ullmann Ether Coupling .[1] This approach is preferred over nucleophilic aromatic substitution (SNAr) because the aldehyde ring is not sufficiently electron-deficient to support mild SNAr displacement of a halide.[1]

The Ullmann Protocol

Reaction: Coupling of 3-hydroxybenzaldehyde with 4-bromotoluene (or 4-iodotoluene).[1] Catalyst: Copper(I) source (CuI or CuO).[1] Ligand: Essential for lower temperatures (e.g., L-proline, dimethylglycine).[1] Base: K₂CO₃ or Cs₂CO₃.[1]

Figure 2: Synthesis via Copper-Catalyzed Ullmann Coupling.

Experimental Protocol: Reductive Amination

A self-validating protocol for coupling this aldehyde to a secondary amine.[1]

Objective: Synthesis of a tertiary amine derivative for SAR studies. Rationale: Sodium triacetoxyborohydride (STAB) is selected as the reducing agent because it is mild enough to leave the ether linkage and potential aromatic halogens intact, while selectively reducing the iminium ion intermediate.[1]

Materials

-

Amine substrate (1.1 equiv)[1]

-

Sodium triacetoxyborohydride (STAB) (1.5 equiv)[1]

-

Acetic Acid (glacial, catalytic, 1-2 drops)[1]

-

DCM (Dichloromethane) or DCE (1,2-Dichloroethane) - Anhydrous[1]

Step-by-Step Methodology

-

Imine Formation: In a flame-dried round-bottom flask, dissolve the aldehyde (1.0 mmol) and the amine (1.1 mmol) in DCE (5 mL).

-

Activation: Add glacial acetic acid (1 drop). Stir at room temperature for 30–60 minutes under nitrogen. Checkpoint: Monitor by TLC. The aldehyde spot should diminish, and a new less polar imine spot may appear.

-

Reduction: Cool the mixture to 0°C. Add STAB (1.5 mmol) portion-wise over 5 minutes.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours.

-

Quench: Quench with saturated aqueous NaHCO₃ (10 mL). Stir vigorously for 15 minutes until gas evolution ceases.

-

Extraction: Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]

-

Validation: The crude product is typically >90% pure.[1][3][4] Verify via ¹H NMR (Look for disappearance of aldehyde singlet at ~10.0 ppm and appearance of benzylic methylene signal at ~3.5–4.0 ppm).

Safety & Handling (HSE Profile)

| Hazard Code | Description | Handling Precaution |

| H302 | Harmful if swallowed | Do not pipette by mouth; standard hygiene.[1] |

| H317 | May cause allergic skin reaction | Double glove (Nitrile) recommended.[1] |

| H319 | Causes serious eye irritation | Wear chemical splash goggles.[1] |

| Stability | Air Sensitive (Slow Oxidation) | Store under Argon/Nitrogen at 4°C. |

Storage Note: Over time, this aldehyde will form white crystals of benzoic acid around the cap threads if exposed to air. If the liquid appears cloudy, filter through a small plug of silica gel before use.[1]

References

-

Sum, P.-E., et al. (2003).[1] "Synthesis and activity of novel benzoxazole derivatives of mannopeptimycin glycopeptide antibiotics." Bioorganic & Medicinal Chemistry Letters, 13(15), 2607–2610.[1]

-

PubChem. (n.d.).[1] "4-(4-Methylphenoxy)benzaldehyde Compound Summary." National Center for Biotechnology Information.[1] [1]

-

Sasaki, S., et al. (2011).[1] "Discovery of a Potent, Selective, and Orally Bioactive Antagonist of the CCR5 Receptor." Journal of Medicinal Chemistry, 54(5), 1365–1378.[1][5] (Describes Ullmann coupling conditions for phenoxybenzaldehydes).

-

Sigma-Aldrich. (2024).[1] "Product Specification: 3-(4-Methylphenoxy)benzaldehyde." [1]

Sources

- 1. 4-(4-Methylphenoxy)benzaldehyde | C14H12O2 | CID 4739207 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. 3-(4-methylphenoxy)benzaldehyde Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]

- 4. nbinno.com [nbinno.com]

- 5. 3-(4-METHYLPHENOXY)BENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]

Application Note: Synthesis of 3-(4-Methylphenoxy)benzaldehyde via Ullmann Condensation

Executive Summary

This application note details the optimized synthesis of 3-(4-methylphenoxy)benzaldehyde (CAS: 79124-75-7), a critical intermediate in the manufacturing of pyrethroid insecticides (e.g., Flucythrinate) and pharmaceutical scaffolds.

While classical Ullmann ether synthesis requires harsh conditions (>200°C) and stoichiometric copper, this protocol utilizes a Ligand-Promoted Ullmann Coupling strategy. By employing 1,10-phenanthroline as a bidentate ligand with Copper(I) Iodide, we achieve high yields at significantly lower temperatures (110°C), preserving the sensitive aldehyde functionality and reducing side reactions.

Retrosynthetic Analysis & Strategy

The target molecule contains a diaryl ether linkage with an aldehyde on one ring and a methyl group on the other.

Strategic Disconnection

The ether bond is disconnected to reveal two possible coupling pairs:

-

Route A: 3-Hydroxybenzaldehyde + 4-Bromotoluene

-

Route B: 3-Bromobenzaldehyde + p-Cresol (4-Methylphenol)

Selection: Route B is the preferred pathway for this protocol.

-

Electronic Justification: Ullmann coupling involves nucleophilic attack on the aryl halide (mediated by copper).[1][2] Electron-withdrawing groups (EWG) on the aryl halide facilitate this process. The aldehyde group (-CHO) on 3-bromobenzaldehyde is a strong EWG, activating the ring for oxidative addition. Conversely, the methyl group on 4-bromotoluene (Route A) is electron-donating, deactivating the halide and resulting in sluggish kinetics.

-

Stability: p-Cresol is a robust nucleophile, whereas 3-hydroxybenzaldehyde can be prone to self-aldol condensation under prolonged basic heating if not carefully controlled.

Mechanistic Insight: The Catalytic Cycle

Understanding the mechanism is vital for troubleshooting. The reaction does not proceed via a simple SNAr mechanism but rather a catalytic cycle involving Copper(I) and Copper(III) species.

Key Mechanistic Steps[3][4][5]

-

Ligation: The precatalyst (CuI) coordinates with 1,10-phenanthroline to form the active lipophilic species [L-Cu-I].

-

Deprotonation: The base (Cs₂CO₃) deprotonates p-cresol to form the phenoxide anion.

-

Ligand Exchange: The iodide is displaced by the phenoxide, forming a Copper(I)-Phenoxide complex [L-Cu-OAr].

-

Oxidative Addition (Rate Limiting): The aryl halide (3-bromobenzaldehyde) adds to the copper center, oxidizing it from Cu(I) to Cu(III).

-

Reductive Elimination: The C-O bond is formed, releasing the ether product and regenerating the active L-Cu(I) catalyst.

Graphviz Diagram: Catalytic Cycle

Caption: Figure 1. Proposed catalytic cycle for the ligand-assisted Ullmann ether synthesis via Cu(I)/Cu(III) intermediates.

Experimental Protocol

Materials & Reagents

| Reagent | Role | Equiv. | MW ( g/mol ) | Quantity (for 10 mmol scale) |

| 3-Bromobenzaldehyde | Substrate (Electrophile) | 1.0 | 185.02 | 1.85 g |

| p-Cresol | Substrate (Nucleophile) | 1.2 | 108.14 | 1.30 g |

| Copper(I) Iodide (CuI) | Catalyst | 0.1 (10 mol%) | 190.45 | 190 mg |

| 1,10-Phenanthroline | Ligand | 0.2 (20 mol%) | 180.21 | 360 mg |

| Cesium Carbonate (Cs₂CO₃) | Base | 2.0 | 325.82 | 6.52 g |

| DMF (Anhydrous) | Solvent | N/A | N/A | 20 mL (0.5 M) |

Step-by-Step Procedure

Phase 1: Reaction Setup

-

Glassware Prep: Oven-dry a 100 mL Schlenk tube or round-bottom flask equipped with a magnetic stir bar.

-

Catalyst Pre-complexation (Critical): Add CuI (190 mg) and 1,10-Phenanthroline (360 mg) to the flask.

-

Substrate Addition: Add 3-Bromobenzaldehyde (1.85 g), p-Cresol (1.30 g), and Cs₂CO₃ (6.52 g).

-

Note: If p-Cresol is solid, crush it before addition.

-

-

Inert Atmosphere: Evacuate the flask and backfill with Nitrogen or Argon (repeat 3 times). This prevents oxidation of the aldehyde to benzoic acid and protects the Cu(I) catalyst.

-

Solvent: Syringe in anhydrous DMF (20 mL) under inert flow.

-

Reaction: Seal the vessel and heat to 110°C in an oil bath with vigorous stirring.

Phase 2: Workup

-

Cooling: Allow the mixture to cool to room temperature.

-

Filtration: Dilute with Ethyl Acetate (50 mL) and filter through a pad of Celite to remove inorganic salts and copper residues. Rinse the pad with additional Ethyl Acetate.

-

Washing: Transfer filtrate to a separatory funnel.

-

Wash 2x with Water (to remove DMF).

-

Wash 1x with 1M NaOH (to remove unreacted p-Cresol). Crucial Step.

-

Wash 1x with Brine.

-

-

Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Phase 3: Purification (Bisulfite Method)

While column chromatography is standard, the Bisulfite Adduct Method is superior for scaling aldehyde purification.

-

Dissolve the crude oil in minimal Ethanol (5 mL).

-

Add saturated aqueous Sodium Bisulfite (NaHSO₃, 15 mL) and stir vigorously for 1-2 hours. The aldehyde forms a solid bisulfite adduct.

-

Filter the solid adduct and wash with ether (removes non-aldehyde impurities).

-

Regeneration: Suspend the solid in water and treat with saturated NaHCO₃ or 10% H₂SO₄. Extract the liberated pure aldehyde into Ethyl Acetate, dry, and concentrate.

Graphviz Diagram: Workflow

Caption: Figure 2. Operational workflow for the synthesis and purification of the target ether.

Characterization & Quality Control

| Parameter | Expected Value/Observation |

| Physical State | Colorless to pale yellow oil (may crystallize upon standing, mp ~30°C). |

| TLC (Rf) | ~0.45 (Hexane/EtOAc 9:1). |

| 1H NMR (CDCl₃) | Aldehyde: δ 9.95 (s, 1H). Aromatic (Aldehyde Ring): δ 7.6 (d), 7.5 (t), 7.4 (s), 7.2 (d). Aromatic (Tolyl Ring): δ 7.15 (d, 2H), 6.95 (d, 2H). Methyl: δ 2.35 (s, 3H). |

| GC-MS | Molecular Ion [M]+ at m/z 212. |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Catalyst poisoning by O₂. | Ensure rigorous degassing (freeze-pump-thaw or sparging). |

| Low Conversion | Inactive Catalyst. | Use fresh CuI (should be off-white, not green/brown). |

| Blue/Green Reaction | Oxidation of Cu(I) to Cu(II). | The reaction has been exposed to air.[5][6] Add 5-10% more ligand/catalyst and reseal under N2. |

| Impurity: Benzoic Acid | Oxidation of aldehyde.[7] | Minimize air exposure; ensure inert atmosphere during heating. |

| Impurity: Phenol | Incomplete washing. | Ensure the 1M NaOH wash is thorough during workup. |

References

-

Ma, D., & Cai, Q. (2008). Copper/Amino Acid Catalyzed Cross-Couplings of Aryl and Vinyl Halides with Nucleophiles. Accounts of Chemical Research, 41(11), 1450–1460.

-

Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions.[8] Angewandte Chemie International Edition, 48(38), 6954–6971.

-

Buck, E., et al. (2002).[1] Ullmann Diaryl Ether Synthesis: Rate Acceleration by 2,2,6,6-Tetramethylheptane-3,5-dione. Organic Letters, 4(10), 1623–1626.

-

Sigma-Aldrich. (n.d.). 3-(4-Methylphenoxy)benzaldehyde Product Sheet.

-

U.S. Patent 4,108,904. (1978). Process for the preparation of m-phenoxybenzaldehyde.[1][9][4][10]

Sources

- 1. iris.unito.it [iris.unito.it]

- 2. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. US5756724A - High-yielding ullmann reaction for the preparation of bipyrroles - Google Patents [patents.google.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. semanticscholar.org [semanticscholar.org]

- 8. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Process for the preparation of m-phenoxybenzaldehyde - Patent US-4108904-A - PubChem [pubchem.ncbi.nlm.nih.gov]